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molecular formula C8H4BrNO4 B8479518 3-Bromo-4-nitrophthalide

3-Bromo-4-nitrophthalide

Cat. No. B8479518
M. Wt: 258.03 g/mol
InChI Key: DJMRVQFVMPUTGM-UHFFFAOYSA-N
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Patent
US08097627B2

Procedure details

5.37 g of 4-nitrophthalide (Tetrahedron Lett. (2001), 42, pp. 1647-50), 8.04 g of N-bromosuccinimide, and 196 mg of benzoyl peroxide are refluxed in 80 ml of benzotrifluoride and exposed to light until the reaction is completed. It is added to water, extracted with dichloromethane, washed several times with water, dried, and the solvent is removed in a vacuum. 7.24 g of 3-bromo-4-nitro-phthalide is obtained as a solid.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
196 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][O:7][C:8]2=[O:9])([O-:3])=[O:2].[Br:14]N1C(=O)CCC1=O.O>C1(C(F)(F)F)C=CC=CC=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH:6]1[C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[C:8](=[O:9])[O:7]1

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2COC(=O)C2=CC=C1
Step Two
Name
Quantity
8.04 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C(F)(F)F
Name
Quantity
196 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1OC(=O)C2=CC=CC(=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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